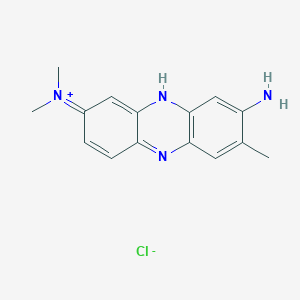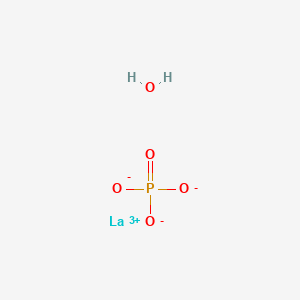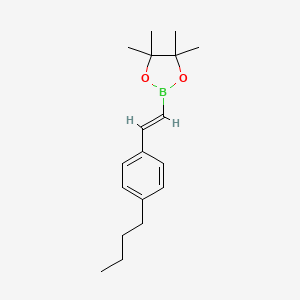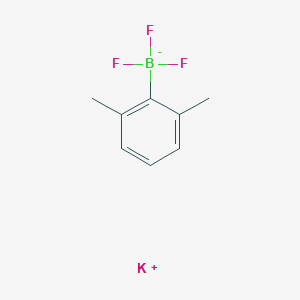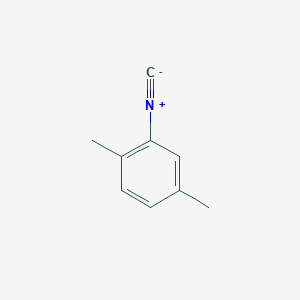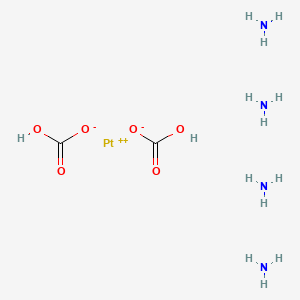
Tetraammineplatinum(II) hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammineplatinum(II) hydrogen carbonate is a coordination compound with the chemical formula Pt(NH3)42. It is a platinum-based compound where the central platinum ion is coordinated to four ammonia molecules and two bicarbonate ions. This compound is known for its stability and is often used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tetraammineplatinum(II) hydrogen carbonate typically involves the reaction of a platinum salt, such as potassium chloroplatinite or ammonium chloroplatinite, with ammonia and bicarbonate ions. The process can be summarized in the following steps :
Dissolution of Platinum Salt: Potassium chloroplatinite or ammonium chloroplatinite is dissolved in deionized water and heated to boiling.
Addition of Ammonia: A strong ammonia water solution is slowly added to the boiling platinum salt solution, resulting in a colorless solution.
Formation of Tetraammineplatinum Complex: Ammonium bicarbonate or potassium bicarbonate is added to the solution, leading to the formation of a coarse this compound product.
Purification: The coarse product is further purified by dissolving it in deionized water, followed by the addition of a saltpeter solution and further heating. The mixture is cooled, and additional ammonium bicarbonate or potassium bicarbonate is added to precipitate the pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process is designed to ensure high yield and purity, making it suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraammineplatinum(II) hydrogen carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands such as chloride ions or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) compounds, while reduction may produce platinum(0) or platinum(II) compounds .
Wissenschaftliche Forschungsanwendungen
Tetraammineplatinum(II) hydrogen carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer treatment and other medical applications.
Industry: It is used in the production of supported catalysts for various industrial processes, including automotive and chemical manufacturing
Wirkmechanismus
The mechanism of action of Tetraammineplatinum(II) hydrogen carbonate involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects. The ammonia ligands and bicarbonate ions play a crucial role in stabilizing the platinum ion and facilitating its interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraammineplatinum(2+) acetate: Pt(NH3)42
Tetraammineplatinum(2+) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(2+) hydroxide: Pt(NH3)42
Tetraammineplatinum(2+) nitrate: Pt(NH3)42
Uniqueness
Tetraammineplatinum(II) hydrogen carbonate is unique due to its specific coordination environment and the presence of bicarbonate ions. This makes it particularly stable and suitable for various applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
azane;hydrogen carbonate;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGOCCWMKLVVSM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].N.N.N.N.[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N4O6Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
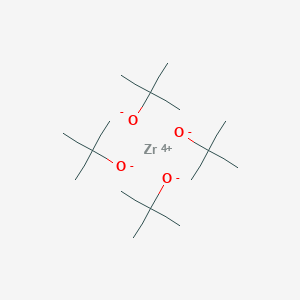
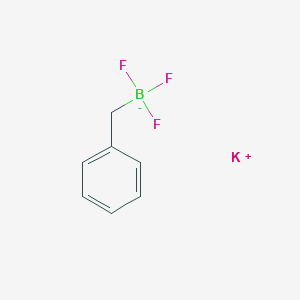

![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)


